Cas no 70437-05-7 (3-(quinolin-3-yl)prop-2-yn-1-ol)

3-(quinolin-3-yl)prop-2-yn-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propyn-1-ol, 3-(3-quinolinyl)-
- 3-quinolin-3-ylprop-2-yn-1-ol
- 3-(quinolin-3-yl)prop-2-yn-1-ol
- 3-(3-quinolinyl)-2-propyn-1-ol
- 3-Quinolin-3-yl-prop-2-yn-1-ol
- AKOS000582962
- DTXSID10349497
- 70437-05-7
- SMR000012067
- AN-919/40843343
- BATAIOGYFWEXQV-UHFFFAOYSA-N
- MFCD02737713
- MLS000029796
- 3-(3-quinolyl)-2-propyn-1-ol
- Oprea1_286776
- STL513415
- F9994-3237
- SCHEMBL372200
- CHEMBL1587768
- HMS1674L13
- HMS2178C07
-
- MDL: MFCD02737713
- Inchi: InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,7H2
- InChI Key: BATAIOGYFWEXQV-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=C(C#CCO)C=N2
Computed Properties
- Exact Mass: 183.06847
- Monoisotopic Mass: 183.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
- XLogP3: 1.7
Experimental Properties
- PSA: 33.12
3-(quinolin-3-yl)prop-2-yn-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141920-250mg |
3-(Quinolin-3-yl)prop-2-yn-1-ol |
70437-05-7 | 97% | 250mg |
¥1346.00 | 2024-05-02 | |
Life Chemicals | F9994-3237-2.5g |
3-(quinolin-3-yl)prop-2-yn-1-ol |
70437-05-7 | 95% | 2.5g |
$892.0 | 2023-09-05 | |
Life Chemicals | F9994-3237-0.25g |
3-(quinolin-3-yl)prop-2-yn-1-ol |
70437-05-7 | 95% | 0.25g |
$148.0 | 2023-09-05 | |
TRC | Q235096-100mg |
3-quinolin-3-ylprop-2-yn-1-ol |
70437-05-7 | 100mg |
$ 70.00 | 2022-06-03 | ||
Life Chemicals | F9994-3237-0.5g |
3-(quinolin-3-yl)prop-2-yn-1-ol |
70437-05-7 | 95% | 0.5g |
$257.0 | 2023-09-05 | |
Life Chemicals | F9994-3237-1g |
3-(quinolin-3-yl)prop-2-yn-1-ol |
70437-05-7 | 95% | 1g |
$446.0 | 2023-09-05 | |
A2B Chem LLC | AI87593-10mg |
3-(Quinolin-3-yl)prop-2-yn-1-ol |
70437-05-7 | 95% | 10mg |
$328.00 | 2023-12-30 | |
A2B Chem LLC | AI87593-1mg |
3-(Quinolin-3-yl)prop-2-yn-1-ol |
70437-05-7 | 95% | 1mg |
$317.00 | 2024-04-19 | |
A2B Chem LLC | AI87593-2.5g |
3-(Quinolin-3-yl)prop-2-yn-1-ol |
70437-05-7 | 95% | 2.5g |
$1816.00 | 2024-04-19 | |
TRC | Q235096-500mg |
3-quinolin-3-ylprop-2-yn-1-ol |
70437-05-7 | 500mg |
$ 230.00 | 2022-06-03 |
3-(quinolin-3-yl)prop-2-yn-1-ol Related Literature
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1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
Additional information on 3-(quinolin-3-yl)prop-2-yn-1-ol
Introduction to 3-(quinolin-3-yl)prop-2-yn-1-ol (CAS No. 70437-05-7) in Modern Chemical Biology and Medicinal Chemistry
3-(quinolin-3-yl)prop-2-yn-1-ol, identified by its Chemical Abstracts Service (CAS) number 70437-05-7, is a structurally intriguing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This molecule, featuring a quinoline scaffold linked to a propargyl alcohol moiety, represents a promising candidate for further exploration due to its unique pharmacophoric features and potential biological activities. The quinoline core is well-documented for its broad spectrum of biological interactions, while the propargyl group introduces reactivity that can be exploited in drug design and synthesis. This combination makes 3-(quinolin-3-yl)prop-2-yn-1-ol a versatile building block for the development of novel therapeutic agents.
The quinoline scaffold, a heterocyclic aromatic compound, has been extensively studied for its antimicrobial, antimalarial, and anticancer properties. Compounds derived from quinoline have been central to several landmark drugs, including chloroquine and hydroxychloroquine. The presence of the propargyl alcohol group in 3-(quinolin-3-yl)prop-2-yn-1-ol not only enhances its structural complexity but also provides opportunities for further functionalization. This dual functionality has opened doors for innovative approaches in medicinal chemistry, particularly in the design of targeted therapies.
In recent years, there has been a surge in interest regarding the development of small molecules that can modulate biological pathways associated with diseases such as cancer and neurodegenerative disorders. The quinoline moiety in 3-(quinolin-3-yl)prop-2-yn-1-ol has been shown to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold for drug discovery. Moreover, the propargyl group can serve as a handle for post-synthetic modifications, allowing chemists to tailor the molecule's properties for specific applications.
One of the most compelling aspects of 3-(quinolin-3-yl)prop-2-yn-1-ol is its potential as an intermediate in the synthesis of more complex bioactive molecules. The propargyl alkyne functionality enables Sonogashira coupling reactions, which are widely used in organic synthesis to construct carbon-carbon bonds. This reactivity has been leveraged to create derivatives with enhanced biological activity. For instance, researchers have explored the use of this compound in generating analogs with improved binding affinity to protein targets.
The intersection of chemical biology and medicinal chemistry has led to innovative strategies for drug development, and 3-(quinolin-3-yloxy)-propadienone represents a prime example of how structural diversity can be harnessed to discover new therapeutic entities. The quinoline ring is known to exhibit significant interactions with biological macromolecules, while the propargyl group offers a site for further chemical manipulation. This combination has fueled interest in exploring its potential applications in oncology and anti-inflammatory therapies.
Recent studies have highlighted the importance of quinoline derivatives in addressing unmet medical needs. Researchers have demonstrated that modifications at various positions on the quinoline ring can significantly alter the pharmacological profile of these compounds. In particular, the introduction of polar functional groups such as alcohols or amines can enhance solubility and bioavailability, critical factors for drug efficacy. The propargyl alcohol moiety in 3-(quinolin-yloxy)-propadienone aligns with this trend by providing a balance between lipophilicity and polarizability.
The synthesis of 3-(quinolin-yloxy)-propadienone involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a quinoline precursor followed by the introduction of the propargyl group via cross-coupling reactions. These synthetic strategies highlight the compound's versatility as a scaffold for medicinal chemistry investigations.
In conclusion, 3-(quinolin-yloxy)-propadienone (CAS No. 70437 05 7) stands out as a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of a quinoline scaffold and a propargyl alcohol group makes it an attractive candidate for further exploration in drug discovery programs aimed at treating various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
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